Physicochemical Differentiation from 3-Allylindole
The addition of the 4-nitro group increases the molecular weight by 45 Da and adds one hydrogen-bond acceptor (HBA) relative to the non-nitrated analog 3-allylindole . This structural difference directly impacts predicted lipophilicity and solubility parameters. 3-Allylindole has a predicted ACD/LogP of 3.16 , while the nitro-substituted analog 4-nitroindole has an XLogP3 of 2.6 . The target compound 3-allyl-4-nitro-1H-indole is expected to exhibit an intermediate logP, reflecting the opposing effects of the lipophilic allyl chain and the polar nitro group.
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 202.21 g/mol; HBA = 2 (nitro oxygens); HBD = 1 (indole NH); Rotatable bonds = 2 (allyl C–C) |
| Comparator Or Baseline | 3-Allylindole: MW = 157.21 g/mol; HBA = 1; HBD = 1; Rotatable bonds = 2. 4-Nitroindole: MW = 162.15 g/mol; HBA = 2; HBD = 1; Rotatable bonds = 0. |
| Quantified Difference | ΔMW = +45 Da vs 3-allylindole; ΔHBA = +1 vs 3-allylindole. The additional HBA alters hydrogen-bonding capacity relevant to solubility and target binding. |
| Conditions | Calculated from molecular formula and SMILES structure; logP data from ACD/Labs Percepta (3-allylindole) and XLogP3 (4-nitroindole) predicted values. |
Why This Matters
The 45 Da mass increment and additional HBA differentiate this compound in physicochemical screens and affect its suitability for fragment-based drug discovery or lead optimization where molecular weight and hydrogen-bonding profiles are critical selection criteria.
